molecular formula C10H12O4S B6229429 3-methanesulfonyl-4,5-dimethylbenzoic acid CAS No. 151104-66-4

3-methanesulfonyl-4,5-dimethylbenzoic acid

Cat. No.: B6229429
CAS No.: 151104-66-4
M. Wt: 228.27 g/mol
InChI Key: YNJAAUWGWDLSCB-UHFFFAOYSA-N
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Description

3-methanesulfonyl-4,5-dimethylbenzoic acid is an organic compound with the molecular formula C10H12O4S and a molecular weight of 228.26 g/mol It is characterized by the presence of a methanesulfonyl group and two methyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-4,5-dimethylbenzoic acid typically involves the sulfonylation of 4,5-dimethylbenzoic acid. One common method includes the reaction of 4,5-dimethylbenzoic acid with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-4,5-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methanesulfonyl-4,5-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-4,5-dimethylbenzoic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methanesulfonyl-4,5-dimethylbenzoic acid is unique due to the presence of both methanesulfonyl and dimethyl groups on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

151104-66-4

Molecular Formula

C10H12O4S

Molecular Weight

228.27 g/mol

IUPAC Name

3,4-dimethyl-5-methylsulfonylbenzoic acid

InChI

InChI=1S/C10H12O4S/c1-6-4-8(10(11)12)5-9(7(6)2)15(3,13)14/h4-5H,1-3H3,(H,11,12)

InChI Key

YNJAAUWGWDLSCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)C)C(=O)O

Purity

0

Origin of Product

United States

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